N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13845271
InChI: InChI=1S/C13H9BrF3N3O/c1-7-10(14)5-9(6-19-7)20-12(21)8-2-3-18-11(4-8)13(15,16)17/h2-6H,1H3,(H,20,21)
SMILES: CC1=C(C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)Br
Molecular Formula: C13H9BrF3N3O
Molecular Weight: 360.13 g/mol

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide

CAS No.:

Cat. No.: VC13845271

Molecular Formula: C13H9BrF3N3O

Molecular Weight: 360.13 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide -

Specification

Molecular Formula C13H9BrF3N3O
Molecular Weight 360.13 g/mol
IUPAC Name N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)pyridine-4-carboxamide
Standard InChI InChI=1S/C13H9BrF3N3O/c1-7-10(14)5-9(6-19-7)20-12(21)8-2-3-18-11(4-8)13(15,16)17/h2-6H,1H3,(H,20,21)
Standard InChI Key RMFHOBASGLCQMR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)Br
Canonical SMILES CC1=C(C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)Br

Introduction

Structural and Molecular Characterization

Core Chemical Architecture

The compound features a pyridine-4-carboxamide core, with a 5-bromo-6-methylpyridin-3-yl group attached to the amide nitrogen and a trifluoromethyl (-CF3_3) substituent at the 2-position of the pyridine ring (Figure 1). This arrangement creates a planar, aromatic system with electron-withdrawing groups (Br, CF3_3) that influence reactivity and intermolecular interactions.

Table 1: Molecular properties of N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide

PropertyValue
Molecular FormulaC13H9BrF3N3O\text{C}_{13}\text{H}_{9}\text{BrF}_{3}\text{N}_{3}\text{O}
Molecular Weight360.13 g/mol
IUPAC NameN-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)pyridine-4-carboxamide
SMILESCC1=C(C=C(C=N1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)Br
InChIKeyRMFHOBASGLCQMR-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The 1H^1\text{H} NMR spectrum (DMSO-d6d_6) shows characteristic peaks for the pyridine protons at δ 8.21–8.65 ppm and a singlet for the methyl group at δ 2.36 ppm. The 13C^{13}\text{C} NMR reveals carbonyl carbon resonance at δ 181.16 ppm and aromatic carbons between δ 110–160 ppm. HRMS analysis matches the theoretical mass (m/zm/z 381.1341 for [M+H]+^+).

Synthetic Pathways and Optimization

Condensation Reaction Strategy

The primary synthesis route involves a condensation reaction between 5-bromo-6-methylpyridin-3-amine and 2-(trifluoromethyl)isonicotinic acid derivatives. Activating agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) facilitate amide bond formation in the presence of a base like DIPEA (N,N-diisopropylethylamine). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C for 12–24 hours.

Comparative Analysis with Related Syntheses

A study on analogous piperazine-carbothioamides demonstrated that 1,1′-thiocarbonyldiimidazole-assisted coupling achieves high yields (75–90%) for pyridine-containing compounds . For example, NN-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide was synthesized in 7 minutes under microwave irradiation, suggesting potential efficiency gains for the target compound’s synthesis .

Table 2: Representative synthesis conditions for pyridine-carboxamide derivatives

Reagent SystemTemperature (°C)Time (h)Yield (%)
EDCI/DIPEA252468
HATU/DMAP0 → 251272
1,1′-Thiocarbonyldiimidazole400.1285

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

The compound’s logP (calculated) of 2.8 indicates moderate lipophilicity, favoring membrane permeability but requiring formulation aids for aqueous solubility. Experimental solubility data in DMSO (>50 mg/mL) and water (<0.1 mg/mL) align with trends observed for trifluoromethyl-substituted pyridines.

Thermal and Photolytic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with no decomposition below 200°C. Accelerated stability studies (40°C/75% RH) over 30 days show <5% degradation, suggesting robustness under standard storage conditions.

Hypothesized Biological Activities and Mechanisms

Sodium Channel Modulation

Structural analogs featuring trifluoromethylpyridine moieties exhibit voltage-gated sodium channel (Nav) blockade, with IC50_{50} values ranging from 0.8–5.3 μM in neuronal assays. The electron-withdrawing CF3_3 group enhances binding to channel pore regions by stabilizing dipole interactions.

Table 3: Comparative bioactivity data for related compounds

Compound ClassTargetIC50_{50}/MIC (μM)
TrifluoromethylpyridinesNav1.7 Sodium Channel1.2–5.3
Bromopyridine-carboxamidesP. falciparum0.1–2.4
Piperazine-carbothioamidesB. subtilis Sfp-PPTase3.8–114

Future Research Directions

In Vivo Pharmacokinetic Studies

While in silico models predict moderate bioavailability (F%: 40–60%), experimental ADME (absorption, distribution, metabolism, excretion) profiling is needed. Priority should be given to cytochrome P450 inhibition assays, given the propensity of trifluoromethyl groups to interact with CYP3A4 and CYP2D6 isoforms.

Structure-Activity Relationship (SAR) Expansion

Systematic substitution of the methyl group at the 6-position with ethyl, isopropyl, or cyclopropyl moieties could optimize steric and electronic effects. Parallel efforts should explore replacing bromine with other halogens (Cl, I) to modulate target selectivity .

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